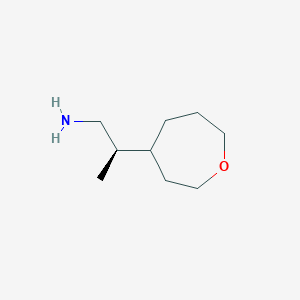
(2R)-2-(Oxepan-4-yl)propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-(Oxepan-4-yl)propan-1-amine, also known as trans-4-(aminomethyl)cyclohexane-1-carboxylic acid, is a chiral cyclic amino acid. It is a potential scaffold for the development of novel therapeutics due to its unique structure and properties.
Wirkmechanismus
The mechanism of action of (2R)-2-(Oxepan-4-yl)propan-1-amine is not well understood. However, it has been shown to interact with biological targets such as enzymes and receptors. For example, (2R)-2-(Oxepan-4-yl)propan-1-amine has been reported to inhibit the activity of the enzyme dipeptidyl peptidase IV (DPP-IV), which is involved in the regulation of glucose metabolism. This inhibition could potentially lead to the development of novel anti-diabetic drugs.
Biochemical and Physiological Effects
Studies have shown that (2R)-2-(Oxepan-4-yl)propan-1-amine can have various biochemical and physiological effects. For instance, it has been reported to increase insulin secretion in pancreatic beta cells, which could be beneficial for the treatment of diabetes. Additionally, (2R)-2-(Oxepan-4-yl)propan-1-amine has been shown to inhibit the growth of cancer cells in vitro, suggesting its potential as an anti-cancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of (2R)-2-(Oxepan-4-yl)propan-1-amine is its unique structure, which makes it a potential scaffold for the development of novel therapeutics. Additionally, its synthesis is relatively straightforward, and it can be easily incorporated into peptidomimetics. However, one limitation is the lack of knowledge regarding its mechanism of action. Further research is needed to fully understand its biological activity.
Zukünftige Richtungen
There are several future directions for the research of (2R)-2-(Oxepan-4-yl)propan-1-amine. One direction is the development of novel peptidomimetics based on its structure. These compounds could potentially have therapeutic applications in the treatment of various diseases. Additionally, further research is needed to fully understand its mechanism of action and to identify its biological targets. This could lead to the development of new drugs that target these biological pathways. Finally, (2R)-2-(Oxepan-4-yl)propan-1-amine could be used as a tool compound in chemical biology studies to investigate the role of specific enzymes and receptors in cellular processes.
Synthesemethoden
The synthesis of (2R)-2-(Oxepan-4-yl)propan-1-amine can be achieved through the reaction of (2R)-2-(Oxepan-4-yl)propan-1-aminehydroxycyclohexane-1-carboxylic acid with oxirane in the presence of a base. The reaction proceeds via the opening of the oxirane ring and subsequent formation of a cyclic amine. The resulting product is a racemic mixture of (2R)- and (2S)-isomers, which can be separated by chiral chromatography.
Wissenschaftliche Forschungsanwendungen
(2R)-2-(Oxepan-4-yl)propan-1-amine has been used as a building block for the synthesis of various bioactive molecules. It has been incorporated into peptidomimetics, which are compounds that mimic the structure and function of peptides. Peptidomimetics have been studied for their potential therapeutic applications, such as in the treatment of cancer and infectious diseases.
Eigenschaften
IUPAC Name |
(2R)-2-(oxepan-4-yl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-8(7-10)9-3-2-5-11-6-4-9/h8-9H,2-7,10H2,1H3/t8-,9?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAIRNLNFJRSZFG-IENPIDJESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1CCCOCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)C1CCCOCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-(Oxepan-4-yl)propan-1-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-N-[(3R)-1-cyclopropylsulfonylpiperidin-3-yl]propanamide](/img/structure/B2976389.png)
![7-(4-isopropylphenyl)-4-methyl-2-(methylsulfanyl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2976391.png)
![(Z)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide](/img/structure/B2976394.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{cyclopropyl[(4-methoxyphenyl)methyl]amino}acetamide](/img/structure/B2976396.png)
![8-fluoro-2-(2-(1-methyl-1H-indol-3-yl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2976397.png)
![5-(Methylsulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2976400.png)
![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-methylpropanamide](/img/structure/B2976401.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B2976402.png)
![1'-((3-(trifluoromethyl)benzyl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2976404.png)
![N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2976406.png)
![4-[butyl(methyl)sulfamoyl]-N-(1,3-dioxoisoindol-4-yl)benzamide](/img/structure/B2976407.png)
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)pivalamide](/img/structure/B2976411.png)
